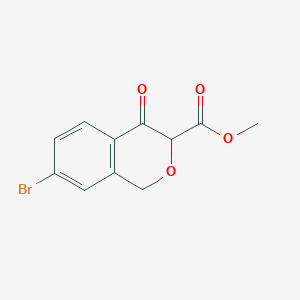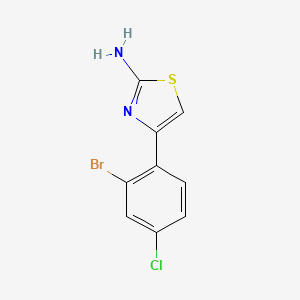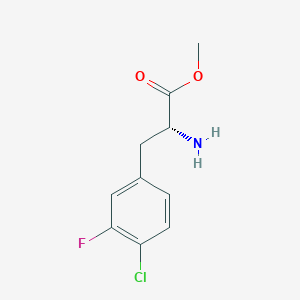
2-(Iodomethyl)-2-methyl-1,4-oxathiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Iodomethyl)-2-methyl-1,4-oxathiane is a heterocyclic organic compound containing sulfur and iodine atoms It is characterized by a six-membered ring structure with an oxygen and sulfur atom, and an iodomethyl group attached to the second carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-2-methyl-1,4-oxathiane typically involves the reaction of 2-methyl-1,4-oxathiane with iodomethane in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The iodomethylation process introduces the iodomethyl group to the oxathiane ring, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
2-(Iodomethyl)-2-methyl-1,4-oxathiane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The sulfur atom in the oxathiane ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom, resulting in the formation of 2-methyl-1,4-oxathiane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate are used under mild to moderate conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted oxathiane derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: The primary product is 2-methyl-1,4-oxathiane.
科学的研究の応用
2-(Iodomethyl)-2-methyl-1,4-oxathiane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
作用機序
The mechanism of action of 2-(Iodomethyl)-2-methyl-1,4-oxathiane involves its interaction with specific molecular targets and pathways. The iodomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The sulfur atom in the oxathiane ring can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
2-Methyl-1,4-oxathiane: Lacks the iodomethyl group, resulting in different reactivity and applications.
2-(Chloromethyl)-2-methyl-1,4-oxathiane: Similar structure but with a chloromethyl group instead of an iodomethyl group, leading to different chemical properties and reactivity.
2-(Bromomethyl)-2-methyl-1,4-oxathiane:
Uniqueness
2-(Iodomethyl)-2-methyl-1,4-oxathiane is unique due to the presence of the iodomethyl group, which imparts distinct chemical properties and reactivity. The iodine atom is larger and more polarizable than chlorine or bromine, making the compound more reactive in nucleophilic substitution reactions. This uniqueness makes it valuable in various synthetic and research applications.
特性
分子式 |
C6H11IOS |
|---|---|
分子量 |
258.12 g/mol |
IUPAC名 |
2-(iodomethyl)-2-methyl-1,4-oxathiane |
InChI |
InChI=1S/C6H11IOS/c1-6(4-7)5-9-3-2-8-6/h2-5H2,1H3 |
InChIキー |
PNAHNWOOFDJOIL-UHFFFAOYSA-N |
正規SMILES |
CC1(CSCCO1)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



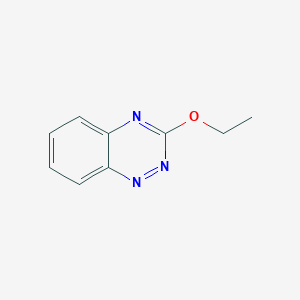

![2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B13546226.png)
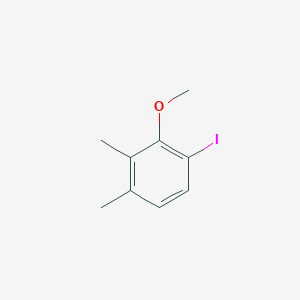
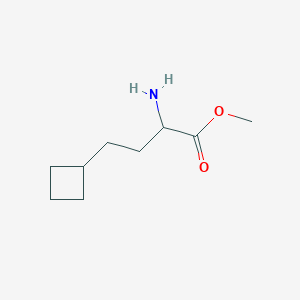
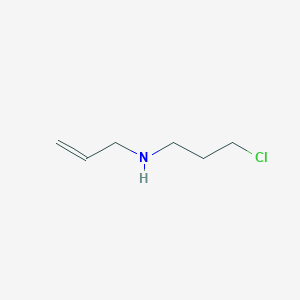
![7,7,9,9-Tetramethylspiro[4.5]decan-1-one](/img/structure/B13546252.png)
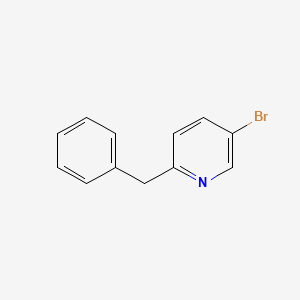
![2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid](/img/structure/B13546272.png)

